molecular formula C7H12O4 B110500 3,3-Dimethylglutaric acid CAS No. 4839-46-7

3,3-Dimethylglutaric acid

Cat. No. B110500
CAS RN: 4839-46-7
M. Wt: 160.17 g/mol
InChI Key: DUHQIGLHYXLKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylglutaric acid is a chemical compound that is related to glutaric acid but with additional methyl groups at the 3rd carbon position. This modification can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3,3-dimethylglutaric acid has been explored in several studies. A novel five-step synthesis of Boc-3,3-dimethylglutamic acid α-ethyl ester has been reported, which is high yielding and straightforward to perform . This synthesis is part of the process to discover new DPP-IV inhibitors, which are important in the treatment of type 2 diabetes. Another approach involves the condensation of dimethyl 3-ketoglutarate with 1,2-dicarbonyl compounds to access polyquinane derivatives, which are complex molecular structures with potential applications in organic chemistry .

Molecular Structure Analysis

The molecular structure of 3,3-dimethylglutaric acid derivatives is characterized by the presence of additional methyl groups which can influence the steric and electronic properties of the molecule. The crystal structures of certain derivatives have been examined, revealing insights into their strain energy and the steric accessibility of the β-diketone functionality . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 3,3-dimethylglutaric acid derivatives has been studied in the context of various reactions. For instance, the retro-Claisen reaction has been observed in certain derivatives, which is a reaction where a carbon-carbon bond is cleaved in the presence of an alcohol . Additionally, the α,β-unsaturated carboxyl group of related compounds has been selectively reduced, and these compounds have undergone reactions such as lithium dimethyl cuprate addition with complete retention of chiral integrity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethylglutaric acid derivatives are influenced by the presence of the dimethyl substituents. These groups can affect the solubility, melting point, and overall stability of the compound. For example, the enantiomerically pure dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate has been shown to maintain its chiral purity over several weeks at room temperature, indicating good chemical stability . The dimethyl substituents also impact the rate of intramolecular cyclization, which is an important factor in the development of pharmaceuticals .

Scientific Research Applications

Synthesis Applications

  • Anodic Synthesis of Fatty Acids: 3,3-Dimethylglutaric acid has been used as a half-ester in the anodic synthesis of branched fatty acids, proving its utility in organic synthesis (Kimura & Tanaka, 1958).

Chemical Properties and Reactions

  • Radiolysis Studies: Radiolysis of 3,3-dimethylglutaric acid demonstrates its reactivity with hydroxyl radicals and subsequent decay by dimerisation, disproportionation, and peroxyl radical reactions, showcasing its chemical behavior under specific conditions (Ulański et al., 1996).
  • FTIR Spectral Study: The FTIR spectral study of 3,3-dimethylglutaric acid shows its ability to form double cyclic intermolecular hydrogen-bonded dimers, revealing insights into its molecular interactions (Takasuka et al., 1991).

Applications in Polymer Chemistry

  • Model Compounds for Polymers: 3,3-Dimethylglutaric acid derivatives have been studied as model compounds for polymers like poly(methyl methacrylate), indicating its role in understanding polymer structures (Doskočilová et al., 1985).

Coordination Chemistry

  • Metal Ion Interaction: The acid interacts with metal ions such as Cu(II), Ni(II), Zn(II), and others, forming complexes that highlight its coordination chemistry potential (Morzyk et al., 1995).

Biochemistry and Metabolism

  • Metabolism and Toxicity Studies: Studies on analogues of 3,3-dimethylglutaric acid have provided insights into metabolic pathways and toxicity, relevant for understanding biochemical processes (Mattocks et al., 1986).

Atmospheric Chemistry

  • Role in Atmospheric Chemistry: The acid's derivatives have been identified in atmospheric aerosols, providing a link to its environmental impacts (Claeys et al., 2007).

Safety And Hazards

3,3-Dimethylglutaric acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3,3-dimethylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQIGLHYXLKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063617
Record name Pentanedioic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS], Solid
Record name 3,3-Dimethylglutarate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19715
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3,3-Dimethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,3-Dimethylglutaric acid

CAS RN

4839-46-7
Record name 3,3-Dimethylglutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4839-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-DIMETHYLGLUTARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-DIMETHYLGLUTARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 3,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, 3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylglutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.113
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3-DIMETHYLGLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F62R475
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,3-Dimethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

103.5 °C
Record name 3,3-Dimethylglutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002441
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylglutaric acid
Reactant of Route 2
3,3-Dimethylglutaric acid
Reactant of Route 3
3,3-Dimethylglutaric acid
Reactant of Route 4
3,3-Dimethylglutaric acid
Reactant of Route 5
3,3-Dimethylglutaric acid
Reactant of Route 6
3,3-Dimethylglutaric acid

Citations

For This Compound
998
Citations
W Brzyska - Polish Journal of Chemistry, 2001 - infona.pl
Conditions for the preparation of Y(III) and lanthanide(III) (La-Lu) 3,3-dimethylglutarates were investigated and their quantitative composition and solubility in water at 293Kwere …
Number of citations: 11 www.infona.pl
OY Al-Dirbashi, M Jacob, M Al-Amoudi, K Al-Kahtani… - Clinica chimica acta, 2005 - Elsevier
BACKGROUND: Glutaric aciduria type I (GA1) is an autosomal recessive disorder that usually causes neurological damage. Early diagnosis of the disease prior to the appearance of …
Number of citations: 19 www.sciencedirect.com
W Brzyska, W Ożga - Journal of thermal analysis and calorimetry, 2002 - akjournals.com
Conditions for the preparation of Mn(II), Co(II), Ni(II), Cu(II), Zn(II) and Cd(II)3,3-dimethylglutarates were investigated and their quantitative composition, solubility in water at 293 K and …
Number of citations: 6 akjournals.com
W Brzyska, W Ozga - 2001 - osti.gov
Resource Relation: Conference: 44. Scientific Assembly of Polish Chemical Society and Association of Engineers and Technicians of Chemical Industry, 44. Zjazd Naukowy Polskiego …
Number of citations: 0 www.osti.gov
W Brzyska, W Ozga - inis.iaea.org
Y(III) and light rare earths(III) complexes with 3,3-dimethyl..|INIS IAEA NUCLEUS Sign In Sign In Register Help 50+ years of INIS International Nuclear Information System …
Number of citations: 0 inis.iaea.org
W Brzyska, W Ozga - 1999 - osti.gov
Y(III) and light rare earths(III) complexes with 3,3-dimethylglutaric acid; Kompleksy Y(III) i lantanowcow(III) lekkich z kwasem 3,3-dimetyloglutarowym (Conference) | ETDEWEB home …
Number of citations: 0 www.osti.gov
W Brzyska, W Ozga - 2000 - osti.gov
Heavy rare earth complexes with 3,3-dimethylglutaric acid; Kompleksy lantanowcow ciezkich z kwasem 3,3-dimetyloglutarowym (Conference) | ETDEWEB home etdeweb img …
Number of citations: 0 www.osti.gov
L Rivier, JF Leonard, JP Cottier - Plant science letters, 1983 - Elsevier
Osmotic stresses from 0 to −8 bars were applied to 15 mm long intact roots of maize seedlings. The endogenous abscisic acid (ABA) levels were measured by gas chromatography/…
Number of citations: 23 www.sciencedirect.com
E Çiftçi, M Kaya, M Arıcı, OZ Yeşilel - Journal of Molecular Structure, 2020 - Elsevier
Two new Cu(II) coordination polymers, formulated as [Cu(μ 4 -dmg)(DMF)] n (1) and [Cu 4 (μ 4 -cit) 2 (H 2 O) 8 ] n (2) (H 2 dmg = 3,3-dimethylglutaric acid and H 4 cit = citric acid) were …
Number of citations: 6 www.sciencedirect.com
H Zhou, M Zhou, X Zhang, X Chen… - IOP Conference Series …, 2018 - iopscience.iop.org
In this paper, the poly 3, 3'-dimethylglutaric acid neopentane diol ester and poly (3, 3'-dimethyl glutaric acid 1115 ester) were synthesized. The PU damping material was obtained by …
Number of citations: 1 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.